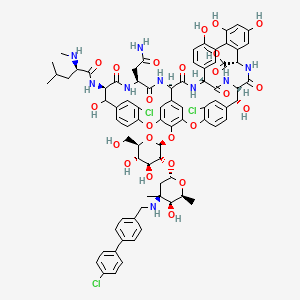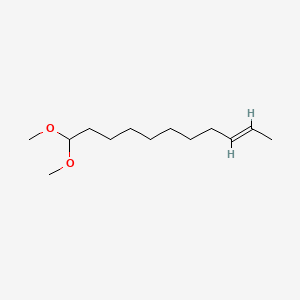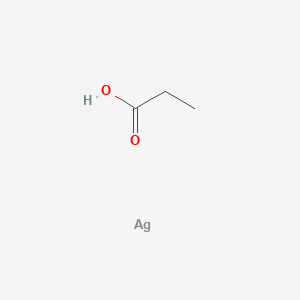
Bis(2-(2-butoxyethoxy)ethyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-butoxyethoxy)ethyl) butanedioate, also known as bis(2-(2-butoxyethoxy)ethyl) adipate, is an organic compound with the molecular formula C20H38O8. It is commonly used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-butoxyethoxy)ethyl) butanedioate typically involves the esterification of butanedioic acid (also known as succinic acid) with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This process is efficient and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-butoxyethoxy)ethyl) butanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and processability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Studied for its potential use in medical devices and implants to improve their mechanical properties.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of bis(2-(2-butoxyethoxy)ethyl) butanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. The compound does not have specific molecular targets or pathways, as its effects are mainly physical rather than biochemical.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- Bis(2-(2-butoxyethoxy)ethyl) hexanedioate
- Bis(2-(2-butoxyethoxy)ethyl) decanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) butanedioate is unique due to its specific ester structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective plasticizer for a wide range of polymers, offering improved flexibility and durability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
701920-77-6 |
|---|---|
Molekularformel |
C20H38O8 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
bis[2-(2-butoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C20H38O8/c1-3-5-9-23-11-13-25-15-17-27-19(21)7-8-20(22)28-18-16-26-14-12-24-10-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
QICCAJUIJTYFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)







